Gadolinium--oxomolybdenum (1/1)
Beschreibung
Gadolinium–oxomolybdenum (1/1) is a hypothetical or emerging inorganic compound hypothesized to combine gadolinium (Gd) and molybdenum oxide (MoOₓ) in a 1:1 stoichiometric ratio. These hybrids typically exhibit polymeric or layered architectures, where oxo-bridged molybdenum centers are coordinated by organic ligands or bridging anions.
Eigenschaften
CAS-Nummer |
50808-76-9 |
|---|---|
Molekularformel |
GdMoO |
Molekulargewicht |
269.2 g/mol |
IUPAC-Name |
gadolinium;oxomolybdenum |
InChI |
InChI=1S/Gd.Mo.O |
InChI-Schlüssel |
WKVMJTWQKHATFU-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Mo].[Gd] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of gadolinium–oxomolybdenum (1/1) typically involves the reaction of gadolinium nitrate with ammonium molybdate under controlled conditions. The reaction is carried out in an aqueous solution, followed by precipitation and calcination to obtain the final product. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the purity and yield of the compound.
Industrial Production Methods
Industrial production of gadolinium–oxomolybdenum (1/1) involves large-scale synthesis using similar methods as in the laboratory but with optimized parameters for higher efficiency. Techniques such as sol-gel processing, hydrothermal synthesis, and solid-state reactions are commonly employed. These methods ensure the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium–oxomolybdenum (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of molybdenum.
Reduction: Reduction reactions can convert molybdenum to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where ligands in the compound are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include various oxides and hydroxides of gadolinium and molybdenum, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Gadolinium–oxomolybdenum (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI) due to gadolinium’s magnetic properties.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance ceramics and electronic components.
Wirkmechanismus
The mechanism of action of gadolinium–oxomolybdenum (1/1) involves its interaction with molecular targets and pathways in biological systems. Gadolinium’s magnetic properties allow it to enhance imaging techniques, while molybdenum’s catalytic properties enable it to participate in various biochemical reactions. The compound can bind to specific biomolecules, facilitating targeted delivery and imaging.
Vergleich Mit ähnlichen Verbindungen
Structural Features
- [Mo(CO)₃(L)₃] Derivatives (L = triazole ligands):
These compounds form one-dimensional (1D) polymeric structures upon reaction with tert-butyl hydroperoxide (TBHP). Adjacent dioxomolybdenum(VI) units are bridged by oxo ligands and triazole linkers, creating extended networks . - [MoO₃(trz)₀.₅] (Perovskite-like hybrids): These materials adopt layered inorganic-organic perovskite-like structures, where triazole ligands occupy interstitial sites. This configuration limits catalytic accessibility compared to 1D polymers .
Inference for Gd–MoOₓ:
Gadolinium’s larger ionic radius and higher coordination preference (vs. Mo) may favor distinct structural motifs, such as 3D frameworks or intermetallic oxides, though ligand choice (e.g., triazoles) could retain bridging functionality.
Catalytic Performance in Epoxidation
Table 1 compares the catalytic activity of oxomolybdenum(VI) hybrids in the epoxidation of cis-cyclooctene:
Key Findings:
- Ligand Influence: 1,2,3-triazole hybrids outperform 1,2,4-triazole analogs due to optimized steric and electronic interactions with the molybdenum center .
- Oxidant-Dependent Behavior: With aqueous H₂O₂, all compounds dissolve, enabling homogeneous catalysis. Self-precipitation occurs only in 1,2,4-trz hybrids, suggesting ligand-mediated phase control .
- Structural Advantage: 1D polymers ([MoO₃(1,2,3-trz)]) exhibit superior activity over layered perovskites ([MoO₃(trz)₀.₅]) due to enhanced reactant diffusion and active-site accessibility .
Solubility and Reactivity
- TBHP vs. H₂O₂: TBHP promotes heterogeneous catalysis in polymeric hybrids, while H₂O₂ induces solubility, shifting to homogeneous mechanisms. This contrast highlights oxidant selection as critical for tuning reaction pathways .
- Gadolinium’s Role: If integrated into similar frameworks, gadolinium’s redox-inert nature (Gd³⁺) might stabilize structures but reduce catalytic redox activity compared to Mo⁶⁺/Mo⁴⁺ systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
